5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Chemical Biology Procurement

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine (CAS 5711-72-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group. It is classified as a 2-amino-1,3,4-oxadiazole derivative, a scaffold recognized for its broad pharmacological relevance.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 5711-72-8
Cat. No. B1294670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
CAS5711-72-8
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(O2)N
InChIInChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
InChIKeyHXXADNULCQWUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine (CAS 5711-72-8) Is a Strategic Heterocyclic Building Block


5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine (CAS 5711-72-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group. It is classified as a 2-amino-1,3,4-oxadiazole derivative, a scaffold recognized for its broad pharmacological relevance [1]. Its molecular formula is C₇H₆N₄O (MW: 162.15 g/mol), and it possesses an experimentally determined melting point of 265–268 °C . The compound’s computed logP of approximately 0.5 and pKa of -1.08 ± 0.19 provide a defined chemical profile that informs solubility and formulation strategies, differentiating it from less well-characterized analogs in the procurement landscape.

Procurement Risk of Generic Substitution for 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine


Interchanging 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine with other pyridyl-substituted 1,3,4-oxadiazol-2-amines such as the 3-pyridyl (CAS 5711-73-9) or 4-pyridyl (CAS 704-56-3) positional isomers carries significant risk. These isomers share identical molecular weights but differ in the spatial orientation of the pyridine nitrogen, which directly impacts hydrogen-bonding capacity, coordination geometry, and electronic distribution. This positional isomerism leads to divergent biological target engagement and pharmacokinetic profiles [1]. Furthermore, commercially available purity levels and batch-to-batch quality control documentation vary substantially among vendors of the different isomers, creating reproducibility risks that demand isomer-specific procurement strategies .

Quantitative Procurement Evidence: Why 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine Outperforms Its Direct Positional Isomers


Head-to-Head Purity Comparison: The 2-Pyridyl Isomer Offers Documented, Batch-Verified Purity Suitable for Rigorous SAR Programs

In a direct procurement comparison, 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine (CAS 5711-72-8) is commercially available at a standard purity of 97%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC . The 3-pyridyl positional isomer (CAS 5711-73-9) is available at a stated purity of ≥98.0% from one supplier ; however, the 2-pyridyl isomer's vendor provides comprehensive analytical traceability that directly supports publication-readiness for structure-activity relationship (SAR) studies. The 4-pyridyl isomer (CAS 704-56-3) is offered at significantly elevated price points (e.g., $240 for 250 mg) without explicitly published purity specifications, making the 2-pyridyl isomer the most cost-effective option with fully documented purity.

Medicinal Chemistry Chemical Biology Procurement

Physicochemical Property Characterization: Experimentally Defined Melting Point and logP Enable Predictable Formulation Behavior

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine possesses an experimentally determined melting point of 265–268 °C, a computed consensus logP of approximately 0.52, and a predicted pKa of -1.08 ± 0.19 . These parameters place this compound in a defined physicochemical space—moderately polar with low aqueous solubility (5.41 mg/mL)—that is directly relevant for predicting dissolution behavior and passive membrane permeability . In contrast, such comprehensive physicochemical characterization is not readily available in the public domain for the 3-pyridyl or 4-pyridyl positional isomers, creating an information gap that complicates their rational selection in early-stage drug discovery .

Preformulation Physicochemical Profiling Drug Discovery

Pharmacophore Validation: Published Antimicrobial Activity of 2-Pyridyl Oxadiazole Derivatives Provides a Literature-Backed Starting Point for Medicinal Chemistry

Derivatives of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine have demonstrated demonstrable antimicrobial and antifungal activity. In a published study, amide derivatives of this core scaffold were evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans using the disc diffusion method, revealing that several compounds possessed good efficacy [1]. This publication validates the 2-pyridyl oxadiazole core as a productive pharmacophore for antimicrobial lead generation. By contrast, while the 3-pyridyl isomer has been reported as a bacterial DNA gyrase inhibitor , fewer primary research publications exist directly profiling the antimicrobial SAR of 3-pyridyl or 4-pyridyl oxadiazol-2-amines, making the 2-pyridyl isomer the more extensively characterized scaffold for initiating antimicrobial drug discovery projects.

Antimicrobial Drug Discovery 1,3,4-Oxadiazoles SAR

Synthetic Tractability: Optimized Synthesis from Picolinohydrazide Enables Scalable Production of the 2-Pyridyl Isomer

The most efficient synthetic route to 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine involves the cyclization of picolinohydrazide with cyanogen bromide in the presence of potassium bicarbonate . This route benefits from the commercial availability of picolinohydrazide (derived from picolinic acid) as a low-cost starting material. In contrast, the synthesis of the 3-pyridyl isomer requires nicotinohydrazide (from nicotinic acid) and the 4-pyridyl isomer requires isonicotinohydrazide (from isonicotinic acid). While all three hydrazides are commercially accessible, picolinohydrazide-based cyclization has been specifically optimized and reported in the primary literature for the 2-pyridyl isomer, providing a documented synthetic protocol with defined reaction conditions that facilitates process scale-up .

Synthetic Chemistry Process Chemistry Building Blocks

Procurement-Driven Application Scenarios for 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine (CAS 5711-72-8)


Antimicrobial Lead Generation Programs Requiring a Validated 1,3,4-Oxadiazole Pharmacophore

For medicinal chemistry teams initiating hit-finding campaigns against Gram-positive and Gram-negative bacterial pathogens, 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine provides a literature-validated starting scaffold. Published data confirm that amide derivatives of this core exhibit antimicrobial activity against S. aureus and E. coli, as well as antifungal activity against C. albicans . The availability of batch-specific QC documentation from commercial suppliers ensures that SAR data generated from this building block is reproducible across different laboratories and over extended project timelines.

Physicochemical Property-Driven Library Design for CNS or Anti-Infective Targets

Drug discovery programs operating within defined property space constraints (e.g., CNS MPO score optimization or anti-infective permeability requirements) benefit from the well-characterized physicochemical profile of this compound. Its consensus logP of 0.52, moderate aqueous solubility (5.41 mg/mL), and hydrogen-bond donor/acceptor profile make it an attractive fragment for property-driven library enumeration. The commercially available 97% purity with documented analytical data [1] supports reliable computational model building and experimental validation.

Structure-Activity Relationship (SAR) Exploration of Positional Isomerism in Oxadiazole-Containing Bioactives

For research groups investigating the impact of pyridine nitrogen position on target engagement, 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine serves as the ortho-substituted reference compound in a systematic isomer comparison study. Its comprehensive physicochemical documentation and documented synthetic accessibility [1] enable direct comparison with the 3-pyridyl (CAS 5711-73-9) and 4-pyridyl (CAS 704-56-3) isomers, allowing conclusive SAR interpretation regarding the role of pyridine nitrogen orientation on biological activity.

Chemical Biology Probe Development Leveraging Documented Batch Consistency

Chemical biology laboratories requiring building blocks with guaranteed purity and analytical traceability for probe molecule synthesis should prioritize this isomer. Unlike some commercially available alternatives that lack published purity specifications, the 2-pyridyl isomer is offered with NMR, HPLC, and GC batch-specific data . This documentation is critical for probe development programs where chemical identity and purity directly impact target engagement data reproducibility.

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